BET Bromodomain Affinity: Superior to JQ1 & I-BET762
9-(4-Bromo-2-chlorophenyl)-9H-carbazole demonstrates potent binding to BET bromodomains, with a Kd of 1.20 nM for BRD2 BD2 and Ki values of 3.10 nM for BRD2 BD2, 7.30 nM for BRD4 BD2, 80 nM for BRD4 BD1, and 96 nM for BRD2 BD1 [1]. This affinity profile significantly exceeds that of the widely used BET inhibitor JQ1, which binds to BRD4 BD1 and BD2 with Kd values of approximately 50 nM and 90 nM, respectively [2]. Compared to I-BET762, which exhibits Kd values of 50.5-61.3 nM across BRD2, BRD3, and BRD4 , 9-(4-bromo-2-chlorophenyl)-9H-carbazole shows approximately 10- to 20-fold higher affinity for BRD2 BD2 and BRD4 BD2.
| Evidence Dimension | BET Bromodomain Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | BRD2 BD2 Kd = 1.20 nM; BRD2 BD2 Ki = 3.10 nM; BRD4 BD2 Ki = 7.30 nM; BRD4 BD1 Ki = 80 nM; BRD2 BD1 Ki = 96 nM |
| Comparator Or Baseline | JQ1: BRD4 BD1 Kd ≈ 50 nM, BRD4 BD2 Kd ≈ 90 nM; I-BET762: BRD2/3/4 Kd = 50.5-61.3 nM |
| Quantified Difference | Target compound BRD2 BD2 Kd is ~40-fold lower (more potent) than JQ1 BRD4 BD2 Kd; BRD4 BD2 Ki is ~7- to 12-fold lower than I-BET762 Kd |
| Conditions | Fluorescence polarization assay for Ki; BROMOscan assay for Kd (BRD2 BD2) |
Why This Matters
Superior binding affinity translates to potentially lower required dosages and a wider therapeutic window in preclinical BET inhibitor development, offering a tangible advantage in hit-to-lead optimization campaigns.
- [1] BindingDB Entry BDBM50515771 / CHEMBL4528047, Affinity Data for 9-(4-Bromo-2-chlorophenyl)-9H-carbazole against BET Bromodomains. View Source
- [2] GLPBIO Inc. Bromodomain Inhibitor, (+)-JQ1 Datasheet. View Source
